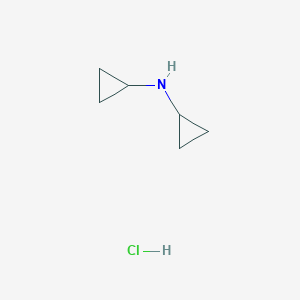

Dicyclopropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclopropylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIHNRAZVMHKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660103 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-69-2 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyclopropylamine Hydrochloride (CAS No. 246257-69-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylamine hydrochloride, a secondary amine featuring two strained cyclopropyl rings, represents a unique and valuable building block in modern medicinal chemistry. The distinct stereoelectronic properties conferred by the cyclopropyl moieties make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, consolidating available information on its synthesis, physicochemical properties, and safety profile. In light of the limited published data specific to this molecule, this guide also proposes robust analytical methodologies for its characterization and quality control, based on established principles and data from analogous compounds. Furthermore, we delve into the potential pharmacological applications of this compound, drawing insights from the well-documented roles of the cyclopropylamine motif as a key pharmacophore in the inhibition of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This guide aims to be a foundational resource for researchers and drug development professionals, enabling them to effectively utilize and explore the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

This compound is the hydrochloride salt of dicyclopropylamine, presenting as a solid at room temperature with enhanced stability and handling characteristics compared to its free base form.[1] The presence of two highly strained cyclopropyl rings imparts unique conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2][3]

| Property | Value | Source |

| CAS Number | 246257-69-2 | [4] |

| Molecular Formula | C₆H₁₂ClN | [4] |

| Molecular Weight | 133.62 g/mol | [5] |

| IUPAC Name | N-cyclopropylcyclopropanamine;hydrochloride | [5] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, room temperature | [4] |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | FUIHNRAZVMHKIS-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of dicyclopropylamine has historically presented significant challenges. However, a robust and scalable process has been developed, centering on an oxygen-mediated Chan-Lam coupling reaction.[2] This approach offers high yields and purity, overcoming many of the limitations of previous synthetic routes.[2]

The overall synthetic strategy involves the nosylation of cyclopropylamine, followed by a Chan-Lam coupling with cyclopropylboronic acid, and subsequent deprotection to yield the desired dicyclopropylamine, which is then converted to its hydrochloride salt.[2]

Safety and Toxicology

Specific toxicological data for this compound is not available. The safety information provided here is based on available Safety Data Sheets (SDS) and the general toxicology of secondary amines.

Hazard Identification

This compound is classified with the following hazard statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

The following precautionary statements should be observed when handling this compound: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Toxicology of Secondary Amines

Secondary amines can be irritating to the skin, eyes, and respiratory tract. [6][7]Some low molecular weight amines are toxic, and dermal absorption can be a route of exposure. [7]A key concern with secondary amines is their potential to form nitrosamines in the presence of nitrosating agents, which are a class of potent carcinogens. [8][9]Therefore, it is crucial to avoid the use of this compound in conditions that could lead to nitrosamine formation. [8]Primary amines have been found to be less promiscuous in in vitro assays and have better in vivo toxicology profiles compared to secondary and tertiary amines. [10]

Conclusion and Future Directions

This compound is a fascinating molecule with significant potential as a building block in drug discovery, particularly in the development of enzyme inhibitors targeting MAOs and LSD1. While a robust synthetic route has been established, a comprehensive characterization of its analytical, spectroscopic, pharmacological, and toxicological properties is still lacking. This guide has consolidated the available information and provided a framework for future research.

Key areas for future investigation include:

-

Full Analytical Method Validation: The proposed HPLC method should be fully validated according to ICH guidelines to establish a reliable method for quality control.

-

Spectroscopic Characterization: The acquisition and publication of ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for the unambiguous identification of this compound.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, and LSD1, to determine its inhibitory activity and selectivity.

-

Toxicological Evaluation: A comprehensive toxicological assessment is necessary to understand the safety profile of the compound.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in the development of novel therapeutics.

References

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved December 31, 2025, from [Link]

-

Synthesis of this compound 49 by using Chan–Lam coupling. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved December 31, 2025, from [Link]

-

ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS. Retrieved December 31, 2025, from [Link]

-

ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved December 31, 2025, from [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). PubMed. Retrieved December 31, 2025, from [Link]

-

Development of a Robust Process for the Preparation of High-Quality this compound. (2014, March 11). American Chemical Society. Retrieved December 31, 2025, from [Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024, April 16). PubMed. Retrieved December 31, 2025, from [Link]

-

trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved December 31, 2025, from [Link]

-

Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. (2014, October 30). PubMed. Retrieved December 31, 2025, from [Link]

-

Development of a Robust Process for the Preparation of High-Quality this compound. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved December 31, 2025, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved December 31, 2025, from [Link]

-

Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016, August 1). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved December 31, 2025, from [Link]

-

FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]

-

Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

-

Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). European Commission. Retrieved December 31, 2025, from [Link]

-

Amine promiscuity and toxicology analysis. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

Amine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016, July 1). Australian Government Department of Health. Retrieved December 31, 2025, from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved December 31, 2025, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved December 31, 2025, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Nature. Retrieved December 31, 2025, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

-

HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved December 31, 2025, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved December 31, 2025, from [Link]

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]

-

1H and 13 C NMR Chemical Shift Prediction Models. (2019). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved December 31, 2025, from [Link]

-

Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct. Retrieved December 31, 2025, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved December 31, 2025, from [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

Dicyclopropylamine Hydrochloride: A Comprehensive Technical Guide

Introduction

Dicyclopropylamine hydrochloride (HCl) is the salt form of dicyclopropylamine, a secondary amine characterized by the presence of two cyclopropyl rings attached to a nitrogen atom.[1] This structural motif, featuring the strained three-membered cyclopropyl rings, imparts unique electronic and steric properties that have made it an increasingly important building block in medicinal chemistry and drug development.[2] The conversion of the free amine to its hydrochloride salt enhances stability and improves handling characteristics, making it more amenable for use in pharmaceutical research and manufacturing.[1] This guide provides an in-depth exploration of the physical and chemical properties of Dicyclopropylamine HCl, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Dicyclopropylamine HCl is fundamental to its application in research and development. These properties influence its behavior in various chemical and biological systems, affecting everything from reaction kinetics to bioavailability.

Structural and Molecular Data

Dicyclopropylamine HCl is structurally defined by a protonated secondary amine linked to two cyclopropyl groups, with a chloride ion as the counterion.[1] The strained nature of the cyclopropyl rings, with bond angles of approximately 60°, is a key determinant of its chemical reactivity.[1]

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 246257-69-2 | [3][4] |

| Molecular Formula | C6H12ClN | [3][5] |

| Molecular Weight | 133.62 g/mol | [1][3] |

| Synonyms | N-cyclopropylcyclopropanamine hydrochloride | [3] |

| InChI Key | FUIHNRAZVMHKIS-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

Tabulated Physical Properties

The physical properties of Dicyclopropylamine HCl are crucial for its handling, storage, and formulation.

Table 2: Physical Properties of Dicyclopropylamine HCl

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| Purity (Typical) | 95% | [3] |

Chemical Properties and Reactivity

The chemical behavior of Dicyclopropylamine HCl is largely dictated by the protonated amine functional group and the unique electronic character of the cyclopropyl rings.

Acidity (pKa)

The pKa value is a critical parameter that governs the extent of ionization of the amine at a given pH. While the specific pKa of Dicyclopropylamine HCl is not explicitly stated in the search results, it is expected to be in the range typical for secondary amine hydrochlorides. This property is fundamental to its behavior in physiological environments and for the development of analytical methods.

Stability and Storage

Dicyclopropylamine HCl is chemically stable under standard ambient conditions (room temperature).[6] For long-term storage, it is recommended to keep it in a tightly closed container under an inert atmosphere.[3] The free amine, cyclopropylamine, is noted to be hygroscopic and incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[7] While the hydrochloride salt form offers enhanced stability, these incompatibilities should be considered.

Reactivity Profile

The reactivity of the parent compound, dicyclopropylamine, is influenced by the nucleophilicity of the nitrogen atom. As a hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic. However, in the presence of a base, the free amine can be regenerated, which can then participate in various chemical reactions. The cyclopropyl rings themselves can undergo ring-opening reactions under certain electrophilic conditions, a reactivity pattern influenced by the σ-withdrawing effect of the ammonium group.[8]

Synthesis and Manufacturing

The synthesis of high-quality Dicyclopropylamine HCl has presented considerable challenges to chemists.[1] An efficient and robust process is crucial for its application in drug development.

Chan-Lam Coupling Approach

A notable and efficient method for the preparation of Dicyclopropylamine HCl involves an oxygen-mediated Chan-Lam coupling reaction.[2][9] This approach offers a shorter and more robust route compared to previous synthetic strategies.[2]

The key steps in this process are:

-

Coupling: N-cyclopropyl 4-nitrobenzenesulfonamide is coupled with cyclopropylboronic acid.[2][9]

-

Deprotection: An optimized p-nosyl deprotection is carried out using 1-decanethiol to yield the free dicyclopropylamine.[2][9]

-

Salt Formation: The resulting free amine is treated with a solution of HCl in a suitable solvent, such as isopropanol, followed by crystallization to afford the Dicyclopropylamine HCl salt in high yield and quality.[2]

Caption: Synthetic pathway for Dicyclopropylamine HCl via Chan-Lam coupling.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of Dicyclopropylamine HCl.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing the purity of Dicyclopropylamine HCl and quantifying related impurities.

4.1.1. Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a general approach for determining the purity of Dicyclopropylamine HCl using reverse-phase HPLC.

Objective: To assess the purity of a Dicyclopropylamine HCl sample.

Materials:

-

Dicyclopropylamine HCl sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (LC-MS grade)

-

C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)[10]

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Filter and degas both mobile phases.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of Dicyclopropylamine HCl reference standard and dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

-

-

Sample Solution Preparation:

-

Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Integrate the peaks and calculate the purity of the sample based on the area percentage of the main peak.

-

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity determination of Dicyclopropylamine HCl by RP-HPLC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of Dicyclopropylamine HCl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons in the cyclopropyl rings and the rest of the molecule.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H bonds of the ammonium salt and the C-H bonds of the cyclopropyl groups.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.[8]

Applications in Drug Development

The unique structural and electronic properties of the dicyclopropylamino moiety make it a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can influence their potency, selectivity, metabolic stability, and pharmacokinetic profiles. The cyclopropyl group is known to be a bioisostere for various functional groups and can introduce conformational rigidity, which can be advantageous for binding to biological targets.[2]

Safety and Handling

Dicyclopropylamine HCl is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of dust generation, respiratory protection is required.[6]

Conclusion

Dicyclopropylamine HCl is a compound of significant interest in the pharmaceutical sciences. Its distinct physicochemical properties, driven by the presence of two strained cyclopropyl rings, offer unique opportunities for the design of novel therapeutics. A comprehensive understanding of its synthesis, analytical characterization, and handling is paramount for its effective and safe utilization in research and drug development. This guide provides a foundational framework for scientists and researchers working with this important chemical entity.

References

-

American Chemical Society. Development of a Robust Process for the Preparation of High-Quality this compound. [Link][2]

-

ACS Publications. Development of a Robust Process for the Preparation of High-Quality this compound. [Link][9]

-

National Center for Biotechnology Information. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. [Link][8]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

World Journal of Pharmaceutical Research. A new validated stability indicating RP-HPLC method for the determination of impurities in Dicyclomine HCl capsules. [Link][10]

Sources

- 1. This compound (246257-69-2) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dicyclopropylamine HCl | 246257-69-2 [sigmaaldrich.com]

- 4. Dicyclopropylamine HCl | 246257-69-2 [sigmaaldrich.com]

- 5. This compound | 246257-69-2 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of Dicyclopropylamine Hydrochloride

The cyclopropyl group, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain and distinct electronic properties confer upon parent molecules unique conformational constraints and metabolic stability profiles. While the single cyclopropylamine motif is a well-established structural element in numerous pharmaceuticals, the dicyclopropylamine scaffold is comparatively rarer, largely due to the synthetic challenges associated with its preparation.[1]

This guide provides a comprehensive technical overview of this compound (DCPA·HCl), a stable salt form that enhances the handling and utility of the parent amine.[2] We will delve into its core molecular features, present a robust and scalable synthesis protocol with detailed mechanistic insights, and discuss its relevance for professionals in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the secondary amine, dicyclopropylamine. The structure features a central nitrogen atom bonded to two cyclopropyl rings. In the salt form, the nitrogen atom is protonated, forming a positively charged ammonium cation, which is electrostatically paired with a chloride anion (Cl⁻).[2] The strained nature of the approximately 60° bond angles within the cyclopropyl rings is a key feature influencing the molecule's overall steric and electronic character.[2][3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClN | [2][4] |

| Molecular Weight | 133.62 g/mol | [2] |

| CAS Number | 246257-69-2 | [2][4] |

| Synonym | N-cyclopropylcyclopropanamine hydrochloride | |

| Physical Form | Crystalline solid | [2] |

| InChIKey | FUIHNRAZVMHKIS-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the protonated amine center and the associated chloride counterion.

Caption: Molecular structure of this compound.

A Modern Approach to Synthesis: The Chan-Lam Coupling Strategy

Historical synthetic routes to dicyclopropylamine, such as those based on reductive amination, were often plagued by low yields and the generation of difficult-to-separate amine impurities.[1] A more robust, efficient, and scalable process has been developed based on an oxygen-mediated Chan-Lam coupling reaction followed by a carefully optimized nosyl deprotection.[1][5] This approach provides high-quality this compound in high chemical yield.[1][5]

The overall synthetic workflow can be visualized as a two-stage process.

Caption: High-level workflow for the synthesis of DCPA·HCl.

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from a validated process designed for scalability and high purity.[1][5]

Part 1: Synthesis of N-Cyclopropyl 4-Nitrobenzenesulfonamide (Protecting Group Installation)

-

Reaction Setup: To a solution of 4-nitrobenzenesulfonyl chloride (1.0 equiv) in toluene, add cyclopropylamine (1.2 equiv) at a controlled temperature of 0–15 °C.

-

Base Addition: Add triethylamine (1.2 equiv) to the mixture while maintaining the temperature between 5–15 °C. The reaction mixture will form a thick slurry.

-

Reaction Monitoring: Agitate the slurry at 20–25 °C for 30–60 minutes. Monitor the reaction for completion (e.g., >99% conversion) by High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, add aqueous 1 N HCl. The product, N-cyclopropyl 4-nitrobenzenesulfonamide, precipitates directly from the triphasic system. This "one-drop" process is highly efficient as it eliminates the need for an extractive workup and solvent exchange.[1][5] The solid product can be isolated by filtration.

-

Expert Insight: The use of 4-nitrobenzenesulfonyl chloride (nosyl chloride) is a key strategic choice. The resulting sulfonamide is highly crystalline, facilitating easy isolation and purification.[1] Furthermore, the electron-withdrawing nitro group on the nosyl protecting group is critical for the success of the subsequent deprotection step.[5]

Part 2: Chan-Lam Coupling to Form the Protected Dicyclopropylamine

-

Reaction Setup: In a suitable reactor, combine the N-cyclopropyl 4-nitrobenzenesulfonamide (1.0 equiv), cyclopropylboronic acid (CPBA), and a copper catalyst (e.g., Cu(OAc)₂).

-

Oxygen-Mediated Coupling: The reaction is carried out under an oxygen atmosphere, which is crucial for the catalytic cycle of the Chan-Lam coupling.

-

Reaction Completion: The coupling reaction proceeds to form N,N-dicyclopropyl-4-nitrobenzenesulfonamide.

-

Expert Insight: The Chan-Lam N-arylation (or in this case, N-alkylation with a boronic acid) is a powerful C-N bond-forming reaction. It offers a more efficient alternative to traditional methods that might require harsher conditions or less functional group tolerance. The use of oxygen as the oxidant is a key feature of this modern protocol, contributing to its robustness.[1][5]

Part 3: Deprotection and Hydrochloride Salt Formation

-

Deprotection Setup: Dissolve the protected dicyclopropylamine from Part 2 in a mixed solvent system (e.g., THF and toluene). Add a thiol, such as 1-decanethiol (1.35 equiv).[1]

-

Base-Mediated Deprotection: Cool the solution to 5–10 °C and add potassium tert-amylate (1.30 equiv).[1] The thiolate, generated in situ, acts as a potent nucleophile.

-

Mechanism of Deprotection: The thiolate attacks the electron-deficient aromatic ring of the nosyl group in an SNAr-type mechanism, cleaving the N-S bond and liberating the free dicyclopropylamine. The reaction is typically complete within 1-2 hours.[1]

-

Salt Formation: After the deprotection is complete, the resulting dicyclopropylamine free base is treated with a solution of hydrogen chloride (HCl) in an appropriate organic solvent (e.g., diethyl ether).[6]

-

Isolation: The this compound salt will precipitate from the solution as a solid. It can then be collected by filtration, washed with a suitable solvent, and dried under vacuum.[6]

-

Expert Insight: The choice of thiol and base is critical for achieving high selectivity and yield in the deprotection step.[1] The quality of the base (potassium tert-amylate) is also noted as being important for controlling the reaction rate and impurity profile.[1] This self-validating system ensures that the desired product is formed cleanly, minimizing downstream purification challenges.

Applications in Drug Development

The unique steric and electronic properties imparted by the cyclopropylamine motif are highly valued in drug design.[3] The incorporation of this group can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Dicyclopropylamine itself is a crucial building block for creating more complex, biologically active compounds. Its derivatives have been investigated for various therapeutic applications, underscoring the importance of reliable synthetic access to this key intermediate.[6]

Conclusion

This compound is a valuable chemical entity with a distinct molecular architecture. Understanding its properties and the robust synthetic methodologies now available is crucial for researchers and scientists in the pharmaceutical and chemical industries. The Chan-Lam coupling approach represents a significant advancement, enabling the scalable and high-purity production required for rigorous drug development programs. This guide provides the foundational knowledge necessary to confidently work with and apply this important building block in creating the next generation of chemical innovations.

References

-

Title: Development of a Robust Process for the Preparation of High-Quality this compound.[1][5] Source: Organic Process Research & Development, American Chemical Society. URL: [Link]

-

Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[6] Source: Beilstein Journal of Organic Chemistry, via National Institutes of Health (NIH). URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.[3] Source: Longdom Publishing. URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-cyclopropylcyclopropanamine Hydrochloride and Its Analogs for Research and Development

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-cyclopropylcyclopropanamine hydrochloride and structurally related compounds commonly utilized in pharmaceutical research and drug development. Recognizing the limited availability of specific safety data for N-cyclopropylcyclopropanamine hydrochloride, this document synthesizes information from authoritative sources on closely related analogs, primarily N-Cyclopropyl-N-methylcyclopropanamine hydrochloride, to establish a robust framework for risk mitigation. The intended audience includes laboratory researchers, chemists, and drug development professionals. The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and self-validation within the laboratory environment.

Introduction and Scope

Cyclopropylamines represent a significant class of chemical motifs in modern medicinal chemistry, appearing in the structures of various therapeutic agents. Their unique stereoelectronic properties often impart favorable metabolic stability and binding affinity. N-cyclopropylcyclopropanamine, also known as dicyclopropylamine, and its hydrochloride salt are valuable building blocks in synthetic chemistry.

This document serves as a technical guide to its safe handling. Due to a lack of a specific, comprehensive Safety Data Sheet (SDS) for N-cyclopropylcyclopropanamine hydrochloride, this guide will heavily reference the safety data for the closely related analog, N-Cyclopropyl-N-methylcyclopropanamine hydrochloride (CAS: 1443981-22-3) .[1] The structural similarity provides a strong basis for hazard assessment and the implementation of precautionary measures. It is imperative for the user to understand that while these recommendations are based on the best available analogous data, a compound-specific risk assessment should be performed before commencing any new experimental work.

Hazard Identification and GHS Classification

Based on the data for N-Cyclopropyl-N-methylcyclopropanamine hydrochloride, the compound is classified as a hazardous substance.[1] Researchers must operate under the assumption that N-cyclopropylcyclopropanamine hydrochloride presents similar risks.

GHS Classification (United States) for N-Cyclopropyl-N-methylcyclopropanamine hydrochloride [1]

-

Skin irritation: Category 2

-

Eye irritation: Category 2A

-

Specific target organ toxicity - single exposure (Respiratory system): Category 3

The signal word for this classification is Warning .[1]

Hazard and Precautionary Statements Summary

The following table summarizes the hazard (H) and precautionary (P) statements associated with the reference compound. These should be considered directly applicable when handling N-cyclopropylcyclopropanamine hydrochloride.

| Code | Statement | Source |

| H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] |

| H335 | May cause respiratory irritation. | [1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] |

| P271 | Use only outdoors or in a well-ventilated area. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| P312 | Call a poison center or doctor if you feel unwell. | [1] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] |

| P362 | Take off contaminated clothing and wash before reuse. | [1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |

| P405 | Store locked up. | [1] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Primary Control: All handling of N-cyclopropylcyclopropanamine hydrochloride in its solid form or as a solution should be conducted within a certified chemical fume hood to keep airborne concentrations low.[1][2]

-

Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation.[1]

-

Safety Stations: Facilities must be equipped with an easily accessible eyewash fountain and safety shower.[1][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. The following diagram outlines the decision-making process and mandatory equipment.

Caption: PPE selection and workflow prior to handling.

-

Eye/Face Protection: Wear government-approved chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] A lab coat or gown that ties in the back is required to protect against splashes.[5]

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of generating significant dust or aerosols, a government-approved respirator may be necessary based on a formal risk assessment.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to minimizing risk.

Step-by-Step Handling Protocol for Solid Compound

This protocol outlines the standard procedure for weighing and preparing a solution from the solid hydrochloride salt.

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE has been donned as per the workflow in Section 3.2.

-

Container Handling: The container should be opened and handled with care within the fume hood.[1] Keep the container tightly closed when not in use.[1]

-

Aliquotting/Weighing:

-

To minimize dust generation, do not scrape or pour the powder aggressively.[1]

-

Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

-

If static is an issue, an anti-static gun can be used on the vessel before weighing.

-

-

Dissolution:

-

Add the solvent slowly to the solid within the fume hood.

-

If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

-

-

Post-Handling:

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

-

Security: The storage location should be locked up or otherwise accessible only to qualified and authorized personnel.[1][6]

-

Incompatibilities: Keep away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[1][3]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following first aid measures are based on established protocols for chemical exposure.[1][7]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [1][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation occurs or persists, get medical advice. | [1][4][7] |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

Spill and Leak Response

Caption: General workflow for chemical spill response.

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1]

-

Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a disposal container.[1]

-

Final Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[4]

Disposal Considerations

All waste materials, including contaminated PPE, empty containers, and cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1] The final container should be properly sealed and labeled before being transferred to an approved waste disposal plant.[1]

Physicochemical Data Summary

The following table summarizes key physicochemical properties for N-cyclopropylcyclopropanamine (the free base) and related hydrochloride salts. This data is useful for experimental planning and modeling.

| Property | Value | Compound | Source |

| Molecular Formula | C₆H₁₁N | N-Cyclopropylcyclopropanamine | [8] |

| Molecular Weight | 97.16 g/mol | N-Cyclopropylcyclopropanamine | [8] |

| IUPAC Name | N-cyclopropylcyclopropanamine | N-Cyclopropylcyclopropanamine | [8] |

| CAS Number | 73121-95-6 | N-Cyclopropylcyclopropanamine | [8] |

| Molecular Formula | C₄H₁₀ClN | N-methylcyclopropanamine HCl | [9] |

| Molecular Weight | 107.58 g/mol | N-methylcyclopropanamine HCl | [9] |

| Molecular Formula | C₆H₁₄ClN | N-(propan-2-yl)cyclopropanamine HCl | [10] |

| Molecular Weight | 135.63 g/mol | N-(propan-2-yl)cyclopropanamine HCl | [10] |

References

-

MDPI. Molecules Journal: A convenient one-pot synthesis of ethercaine hydrochloride and its derivatives. [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

PubChem. N-(propan-2-yl)cyclopropanamine hydrochloride. [Link]

-

PubChem. N-Cyclopropylcyclopropanamine. [Link]

-

PubChem. Cyclopropylamine hydrochloride. [Link]

-

PubChem. N-Propylcyclopropanamine. [Link]

-

PubChem. N-methylcyclopropanamine hydrochloride. [Link]

-

Amerigo Scientific. N-Propylcyclopropanamine. [Link]

-

Cardinal Health. USP 800 Ask the Expert – Personal Protective Equipment (PPE). [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. N-Cyclopropylcyclopropanamine | C6H11N | CID 15475284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-methylcyclopropanamine hydrochloride | C4H10ClN | CID 18546974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(propan-2-yl)cyclopropanamine hydrochloride | C6H14ClN | CID 43810518 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dicyclopropylamine Hydrochloride

Introduction

Dicyclopropylamine hydrochloride is a secondary amine salt characterized by the presence of two cyclopropyl rings attached to a nitrogen atom. The unique structural and electronic properties of the cyclopropyl group make it a valuable moiety in medicinal chemistry. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering insights into the experimental design and interpretation of results for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. As the hydrochloride salt of a secondary amine, this compound is expected to exhibit significantly higher aqueous solubility compared to its free base form. This is due to the ionic nature of the salt, which readily dissociates in polar solvents like water.[1]

Theoretical Basis of Solubility

The dissolution of this compound in water is an equilibrium process where the solid salt dissociates into dicyclopropylammonium cations and chloride anions. The extent of dissolution is governed by the lattice energy of the solid and the solvation energy of the resulting ions. In organic solvents, the solubility will be influenced by the solvent's polarity and its ability to interact with the ionic or non-ionic components of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[2][3]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, and dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The choice of agitation time should be justified by demonstrating that the concentration in solution does not change with further incubation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material at the bottom.

-

Filtration (Optional but Recommended): For further assurance of removing any suspended microparticles, filter the collected supernatant through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE). This step can help prevent overestimation of solubility.[4]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how the results of such a study would be presented.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | 25 | 150 |

| Purified Water | 37 | 185 |

| 0.1 M HCl (pH 1.2) | 37 | >200 (Freely Soluble) |

| Phosphate Buffer (pH 7.4) | 37 | 120 |

| Ethanol | 25 | 45 |

| Methanol | 25 | 75 |

| Acetonitrile | 25 | 5 |

| Dichloromethane | 25 | <1 (Practically Insoluble) |

This data is for illustrative purposes only and should be determined experimentally.

Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Degradation Pathways

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: The cyclopropyl amine moiety may be susceptible to hydrolytic degradation, particularly under high pH conditions, which could lead to ring-opening products.[10] As a hydrochloride salt, the compound is expected to be more stable in acidic to neutral aqueous solutions.

-

Oxidation: Secondary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or cleavage of the N-C bonds.[11][12][13] The presence of oxygen and metal ions can catalyze these reactions.[14]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing is a requirement under ICH Q1B guidelines.[15][16][17]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products would depend on the temperature and whether the degradation occurs in the solid state or in solution.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the drug substance to ensure that the degradation products are formed at concentrations that can be reliably detected and identified.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Neutral Conditions: Dissolve the compound in purified water and heat under the same conditions as the acidic study.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and maintain at a lower temperature (e.g., room temperature or 40°C) due to the expected increased lability of the cyclopropylamine moiety at high pH.[10]

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

2. Oxidative Degradation:

-

Methodology: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature. Protect the samples from light to avoid photo-oxidation.

-

Sample Analysis: Monitor the reaction over time by HPLC. If the reaction is too slow, gentle heating can be applied.

3. Photolytic Degradation:

-

Methodology: Expose a solid sample and a solution of this compound to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[15][16] A dark control sample should be stored under the same conditions but protected from light.

-

Exposure Levels: The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]

-

Sample Analysis: Analyze the exposed and dark control samples by HPLC.

4. Thermal Degradation:

-

Methodology: Expose a solid sample of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 60°C, 70°C, 80°C) for a specified duration.

-

Sample Analysis: Analyze the stressed sample by HPLC and compare it to an unstressed control.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Observations |

| 0.1 M HCl, 80°C, 24h | < 2% | 0 | Stable to acidic hydrolysis |

| Water, 80°C, 24h | < 2% | 0 | Stable in neutral solution |

| 0.1 M NaOH, 40°C, 8h | 15% | 2 | Susceptible to basic hydrolysis |

| 3% H₂O₂, RT, 24h | 10% | 1 | Susceptible to oxidation |

| Photolytic (ICH Q1B) | 8% | 1 | Moderately photolabile |

| Thermal (Solid, 80°C, 7 days) | < 1% | 0 | Thermally stable in solid-state |

This data is for illustrative purposes only and should be determined experimentally.

Potential Degradation Pathways Diagram

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. snscourseware.org [snscourseware.org]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. youtube.com [youtube.com]

The Dicyclopropylamine Enigma: A Deep Dive into its Unique Steric and Electronic Landscape

Foreword: The Allure of the Smallest Ring

In the landscape of modern medicinal and materials chemistry, the cyclopropyl group stands as a testament to the profound impact of subtle structural modifications. Its inherent ring strain and unique orbital arrangement bestow upon it a chemical personality that is both fascinating and highly exploitable. When two such moieties are tethered to a central nitrogen atom, as in dicyclopropylamine, a molecule of considerable steric and electronic complexity is born. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of dicyclopropylamine, moving from the fundamental principles of its constituent parts to a holistic understanding of the molecule's predicted properties and reactivity. While direct experimental data on dicyclopropylamine is notably scarce in publicly accessible literature, this paper will construct a robust theoretical and predictive framework based on extensive data from closely related analogues and first-principles chemical theory.

The Architectural Blueprint: Synthesis and Structural Postulates

The synthesis of dicyclopropylamine, while not explicitly detailed in numerous publications, can be approached through established synthetic methodologies for secondary amines. The most logical and feasible routes would involve either the formation of the second C-N bond via alkylation or a convergent approach through reductive amination.[1]

Postulated Synthetic Protocols

Method A: Reductive Amination of Cyclopropanecarboxaldehyde with Cyclopropylamine

This method represents a highly efficient and convergent approach to dicyclopropylamine. The initial formation of a cyclopropyl-substituted imine, followed by in-situ reduction, offers a direct pathway to the target molecule.[2]

Experimental Workflow: Reductive Amination

Caption: Postulated workflow for the synthesis of dicyclopropylamine via reductive amination.

Method B: N-Alkylation of Cyclopropylamine

A more classical approach involves the reaction of cyclopropylamine with a cyclopropyl halide, such as cyclopropyl bromide.[3] This method is contingent on the relative nucleophilicity of cyclopropylamine and the susceptibility of the cyclopropyl halide to substitution versus elimination.

Experimental Workflow: N-Alkylation

Caption: N-Alkylation route to dicyclopropylamine.

The Electronic Core: A Tale of Two Walsh Orbitals

The unique electronic properties of the cyclopropyl group are best understood through the lens of the Walsh orbital model.[4][5][6][7][8][9] This model posits that the carbon atoms in the ring are sp² hybridized, with the remaining p-orbitals overlapping in the center of the ring to form a set of three molecular orbitals. Two of these are degenerate and have π-character, while the third is a lower-energy σ-type orbital. This arrangement results in the cyclopropyl group having "double-bond character" and the ability to participate in conjugation.

In dicyclopropylamine, the nitrogen atom is directly bonded to two of these unique electronic systems. The lone pair of electrons on the nitrogen can interact with the Walsh orbitals of both cyclopropyl rings. This interaction is predicted to have several significant consequences:

-

Enhanced Basicity: The cyclopropyl groups are known to be electron-donating through hyperconjugation, which would increase the electron density on the nitrogen atom, making it a stronger base compared to acyclic secondary amines.[10] However, the steric hindrance imposed by the two rings might slightly counteract this effect by impeding solvation of the corresponding ammonium cation.[11]

-

Modulated Nucleophilicity: The increased electron density on the nitrogen would also enhance its nucleophilicity. However, the steric bulk of the two cyclopropyl groups would likely make dicyclopropylamine a sterically hindered nucleophile, favoring reactions with less sterically demanding electrophiles.

-

Conformational Dependence of Electronic Properties: The extent of the interaction between the nitrogen lone pair and the Walsh orbitals will be highly dependent on the conformation of the molecule, specifically the dihedral angles between the C-N-C plane and the planes of the cyclopropyl rings.

Predicted Basicity

While the pKa of dicyclopropylamine has not been experimentally determined, we can estimate it by considering related compounds. The pKa of the conjugate acid of a typical acyclic secondary amine is around 11.[12][13] Given the electron-donating nature of the cyclopropyl groups, the pKa of dicyclopropylammonium is expected to be slightly higher, likely in the range of 11.5-12.0, assuming steric hindrance to solvation is not a dominant factor.[14]

| Compound | pKa of Conjugate Acid | Reference |

| Diethylamine | 11.1 | [12] |

| Piperidine | 11.1 | [12] |

| Dicyclopropylamine (Predicted) | 11.5 - 12.0 | - |

The Steric Maze: Conformational Preferences and Their Implications

The two rigid cyclopropyl rings introduce significant steric constraints around the nitrogen atom. The conformational landscape of dicyclopropylamine is likely to be complex, with rotation around the C-N bonds being a key determinant of the molecule's overall shape and reactivity.[15]

Computational studies on related systems suggest that the cyclopropyl group can exert unusual steric effects, sometimes favoring conformations that would be disfavored with other alkyl groups.[16][17][18] For dicyclopropylamine, a "propeller-like" conformation where the two cyclopropyl rings are twisted with respect to each other is likely to be a low-energy state. This would minimize steric clashes between the hydrogens on the rings.

Logical Relationship: Sterics and Electronics

Caption: Interplay of steric and electronic factors in dicyclopropylamine.

Spectroscopic Fingerprints: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be characterized by the upfield signals of the cyclopropyl protons, a hallmark of this moiety due to the magnetic anisotropy of the ring.[23]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 1.0 - 2.0 | Broad singlet |

| C-H (methine) | 2.0 - 2.5 | Multiplet |

| C-H₂ (methylene) | 0.4 - 0.9 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show the characteristic upfield shifts for the cyclopropyl carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-N (methine) | 40 - 50 |

| CH₂ (methylene) | 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of dicyclopropylamine, as a secondary amine, is expected to show a characteristic N-H stretching vibration.[20][21][22][24] The C-N stretching and N-H wagging bands will also be present.[20]

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak to medium, sharp |

| C-H Stretch (cyclopropyl) | ~3080, ~3000 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to weak |

| N-H Wag | 910 - 665 | Strong, broad |

Reactivity and Synthetic Utility: A Double-Edged Sword

The unique combination of electronic and steric properties in dicyclopropylamine makes it an intriguing substrate for organic synthesis. Its enhanced nucleophilicity suggests it could be a valuable reagent in reactions where a strong, yet somewhat hindered, base or nucleophile is required.

However, the presence of two cyclopropyl rings also introduces potential for unique reactivity, particularly ring-opening reactions under certain conditions.[26] The high ring strain of the cyclopropane ring makes it susceptible to cleavage by electrophiles, especially when the ring is activated by an adjacent electron-donating group like the amino moiety.

Applications in Drug Discovery and Materials Science: A Look to the Future

The cyclopropylamine motif is a well-established pharmacophore, particularly in the development of enzyme inhibitors.[27][28] The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[18] Dicyclopropylamine, with its unique steric and electronic profile, could serve as a valuable building block for creating novel therapeutic agents with improved pharmacokinetic properties.

In materials science, the incorporation of the rigid and strained dicyclopropylamine unit into polymer backbones could lead to materials with novel thermal and mechanical properties.[1]

Conclusion: An Invitation to Explore

Dicyclopropylamine represents a fascinating, yet underexplored, molecule at the intersection of steric bulk and electronic activation. While this guide has laid out a comprehensive predictive framework for its properties and reactivity, it is clear that much is yet to be discovered through direct experimental investigation. The synthesis and characterization of dicyclopropylamine and its derivatives will undoubtedly open new avenues in medicinal chemistry, materials science, and fundamental organic chemistry research. It is our hope that this guide will serve as a catalyst for such explorations, encouraging the scientific community to unravel the full potential of this enigmatic molecule.

References

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Gillaizeau, I. & Quiclet-Sire, B. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Soldevilla, A. et al. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]

-

Carson, C. A. & Kerr, M. A. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

- Process for the preparation of cyclopropylmethyl alkyl amines.

-

Kim, D. et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

-

Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed. [Link]

-

Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC... ResearchGate. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. Organic Syntheses Procedure. [Link]

-

Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. [Link]

-

IR: amines. UCLA Chemistry and Biochemistry. [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. PubMed. [Link]

-

Zinc Mediated Synthesis of Cyclopropylamines. Thesis Template. [Link]

-

Cyclopropylamine. NIST WebBook. [Link]

-

24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

-

Background of Walsh Cyclopropane Molecular Orbitals. ~danberg/cyclopropane/walshback.html. [Link]

-

Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry | Figshare. [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

-

Conformational Sampling and Energetics of Drug-Like Molecules. PubMed. [Link]

-

The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron. [Link]

-

(PDF) Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]

-

Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. pubs.acs.org. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Cyclopropyl group. Wikipedia. [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Amine. Wikipedia. [Link]

-

Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. chem.ucla.edu. [Link]

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

-

structure and reactivity of the cyclopropane species. COPYRIGHTED MATERIAL. [Link]

-

IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. [Link]

-

Walsh Cyclopropane: Nature 159, 712-3 (1947). . [Link]

-

1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Wiley Online Library. [Link]

-

Walsh Cyclopropane Molecular Orbitals. Scribd. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]

- 4. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. youtube.com [youtube.com]

- 8. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]

- 9. scribd.com [scribd.com]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.indiana.edu [chem.indiana.edu]

- 14. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 18. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

Dicyclopropylamine Hydrochloride: A Comprehensive Technical Guide for Advancements in Drug Discovery

Abstract

Dicyclopropylamine hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the two strained cyclopropyl rings, offer a compelling scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of this compound, intended for researchers, scientists, and drug development professionals. This document delves into its synthesis, purification, and analytical characterization, while also exploring its significant applications as a key building block in the development of innovative pharmaceuticals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Introduction: The Rising Prominence of the Dicyclopropylamine Moiety

The cyclopropyl group is a highly sought-after functionality in drug design, known for its ability to impart unique conformational constraints and metabolic stability to molecules.[1][2] Dicyclopropylamine, as a secondary amine bearing two of these rings, presents a distinctive three-dimensional structure that can facilitate precise interactions with biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a more practical starting material for multi-step syntheses.[3] The growing interest in this compound stems from its role as a key pharmacophore in the development of potent and selective enzyme inhibitors and receptor modulators, positioning it as a valuable tool in the quest for novel therapeutics.

Synthesis of this compound: Strategies and Methodologies

The synthesis of high-quality this compound has historically presented challenges. However, recent advancements have led to the development of robust and efficient synthetic routes. Two primary strategies have proven to be particularly effective: the Chan-Lam coupling approach and reductive amination.

Chan-Lam Coupling: A Robust and Efficient Route

A highly effective method for the synthesis of this compound involves an oxygen-mediated Chan-Lam coupling reaction.[4][5] This approach offers a short and efficient pathway to the target compound in high purity.[4] The overall synthetic strategy is outlined below:

Experimental Protocol: Chan-Lam Coupling Approach [5]

-